![molecular formula C15H22N4O3S B5558811 1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide](/img/structure/B5558811.png)
1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide typically involves complex reactions. For example, Şahin et al. (2012) synthesized a related compound, 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one, through a series of reactions including single-crystal X-ray diffraction and density functional theory optimization (Şahin, Özkan, Köksal, & Işık, 2012).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by techniques such as IR, NMR, elemental analyses, and single-crystal X-ray diffraction. These methods provide detailed information on the structural properties of the compound (Şahin et al., 2012).
Chemical Reactions and Properties
Compounds in this class typically exhibit a range of chemical reactions and properties, including the formation of specific crystal structures and hydrogen bonding interactions, which contribute to their stability and reactivity.
Physical Properties Analysis
The physical properties of similar compounds, such as crystal system, unit cell parameters, and intermolecular interactions, have been studied using X-ray diffraction and other methods, providing insights into their stability and molecular interactions (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties of these compounds, including their biological activity, are often evaluated through various biochemical and pharmacological assays. For instance, Krasavin et al. (2014) investigated the antiproliferative activity of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, demonstrating their role as tubulin inhibitors (Krasavin, Sosnov, Karapetian, Konstantinov, Soldatkina, Godovykh, Zubkov, Bai, & Hamel, 2014).
Scientific Research Applications
Synthesis and Characterization
- Development of Enantioselective Processes : Research on the synthesis of potent calcitonin gene-related peptide (CGRP) receptor antagonists outlines advanced enantioselective methods for preparing complex organic compounds. These methods demonstrate the pharmaceutical industry's interest in creating more efficient and scalable processes for drug synthesis, possibly applicable to compounds similar to 1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide (Cann et al., 2012).
Biological Activity
Tuberculostatic Activity : The synthesis and evaluation of certain oxadiazole and triazole derivatives have been explored for their tuberculostatic properties. These studies show the potential for designing compounds with specific antimicrobial activities, hinting at the possible applications of similar structures in treating infectious diseases (Foks et al., 2004).
Antiproliferative Agents : Research into 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides reveals a new class of antiproliferative agents acting as tubulin inhibitors. This suggests the relevance of the oxadiazol group in developing therapeutic agents targeting cancer cell proliferation (Krasavin et al., 2014).
Antimicrobial Studies : The synthesis of amide derivatives of quinolone and their subsequent evaluation for antibacterial activity showcase the process of identifying and testing novel compounds for antimicrobial properties. These efforts reflect the broader research trends towards discovering new drugs to combat resistant microbial strains (Patel et al., 2007).
properties
IUPAC Name |
1-(cyclopropanecarbonyl)-N-[[3-(methylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-23-9-12-17-13(22-18-12)8-16-14(20)10-4-6-19(7-5-10)15(21)11-2-3-11/h10-11H,2-9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLFUMJSLORITC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.